![molecular formula C16H14FN3O2 B3073655 1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018127-29-1](/img/structure/B3073655.png)
1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
“1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a research chemical . It has a similar structure to 2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid, which has an empirical formula of C18H11F2NO2 and a molecular weight of 311.28 .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]quinolinones, a class of compounds to which the target molecule belongs, can be achieved through a multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles . Pyridine-2-carboxylic acid (P2CA) can be used as a green and efficient catalyst in this process .Scientific Research Applications
Synthesis and Chemical Properties
- Versatile Synthesis Techniques : The compound and its derivatives are synthesized through various methods, demonstrating their versatility in chemical synthesis. For instance, the three-component coupling process has been used for the synthesis of pyrazolo[3,4-b]pyridines, showcasing the compound's utility in creating combinatorial libraries and scaffold decoration in a single step (Almansa et al., 2008).
Biomedical Research
- Antibacterial Activities : Derivatives of the compound have been evaluated for antibacterial properties. Some synthesized compounds were found to be effective antibacterial agents (Maqbool et al., 2014).
- Antitumor and Antimicrobial Activities : Investigations have shown that certain derivatives exhibit significant antibacterial activity against various bacteria and antifungal activity against Fusarium Oxysporum and Penicillium expansum. Additionally, some compounds have displayed antitumor activity against liver cell lines (El-Borai et al., 2012).
- Antiviral Properties : New derivatives of the compound have been synthesized and evaluated for their antiviral activity against viruses like Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and Vesicular Stomatitis Virus (VSV). Some derivatives exhibited promising antiviral activity (Bernardino et al., 2007).
Structural and Mechanistic Studies
- Spectroscopic Analysis : The compound and its derivatives have been the subject of detailed spectroscopic studies, such as FT-IR and FT-Raman spectra analysis. These studies provide insights into the structural and vibrational characteristics of the compound (Bahgat et al., 2009).
- Functionalization and Cyclization Reactions : Research on the functionalization and cyclization reactions of the compound's derivatives has provided valuable insights into their chemical properties and potential applications (Akçamur et al., 1997).
properties
IUPAC Name |
1-(2-fluorophenyl)-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-9(2)13-7-10(16(21)22)11-8-18-20(15(11)19-13)14-6-4-3-5-12(14)17/h3-9H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKVDCMULITYAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C3=CC=CC=C3F)C(=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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